molecular formula C21H24ClN3O4S B11102504 1-[(4-chlorophenyl)sulfonyl]-N'-[(E)-(4-ethoxyphenyl)methylidene]piperidine-4-carbohydrazide

1-[(4-chlorophenyl)sulfonyl]-N'-[(E)-(4-ethoxyphenyl)methylidene]piperidine-4-carbohydrazide

Cat. No.: B11102504
M. Wt: 450.0 g/mol
InChI Key: ADTCUAQHTJMYQA-HZHRSRAPSA-N
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Description

1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-(4-ethoxyphenyl)methylidene]piperidine-4-carbohydrazide is a complex organic compound with a unique structure that combines a piperidine ring, a sulfonyl group, and an ethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-(4-ethoxyphenyl)methylidene]piperidine-4-carbohydrazide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with piperidine-4-carbohydrazide under controlled conditions to form the intermediate product. This intermediate is then reacted with 4-ethoxybenzaldehyde in the presence of a suitable catalyst to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-(4-ethoxyphenyl)methylidene]piperidine-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-(4-ethoxyphenyl)methylidene]piperidine-4-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-(4-ethoxyphenyl)methylidene]piperidine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Bis(4-chlorophenyl)sulfonyl-1,1’-biphenyl
  • 1-chloro-4-[(4-{4-[(4-chlorophenyl)sulfonyl]phenoxy}phenyl)sulfonyl]benzene

Uniqueness

1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-(4-ethoxyphenyl)methylidene]piperidine-4-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H24ClN3O4S

Molecular Weight

450.0 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-[(E)-(4-ethoxyphenyl)methylideneamino]piperidine-4-carboxamide

InChI

InChI=1S/C21H24ClN3O4S/c1-2-29-19-7-3-16(4-8-19)15-23-24-21(26)17-11-13-25(14-12-17)30(27,28)20-9-5-18(22)6-10-20/h3-10,15,17H,2,11-14H2,1H3,(H,24,26)/b23-15+

InChI Key

ADTCUAQHTJMYQA-HZHRSRAPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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